5,7-Diacetoxy-8-methoxyflavone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

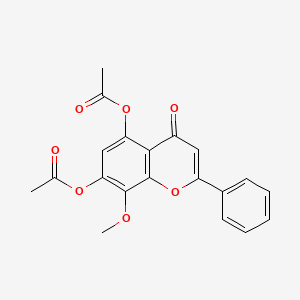

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPVJYIDQFOAJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745399 |

Source

|

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-80-2 |

Source

|

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 5,7-Diacetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative that has been identified as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1][2] While comprehensive research on this specific compound is limited, its structural similarity to other well-studied methoxyflavones, such as 5,7-dimethoxyflavone, allows for informed inferences regarding its potential mechanisms of action. This technical guide synthesizes the available information on this compound and its close structural analog, 5,7-dimethoxyflavone, to provide a detailed overview of its likely biological activities. The primary established mechanism is the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels and subsequent activation of downstream signaling pathways. Drawing parallels from 5,7-dimethoxyflavone, this guide will also explore potential anti-inflammatory, neuroprotective, and anticancer effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.

Core Mechanism of Action: Inhibition of cAMP Phosphodiesterase

The principal established mechanism of action for this compound is the inhibition of cAMP phosphodiesterase.[1][2] Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, modulating a wide array of cellular functions.

The general signaling pathway initiated by the inhibition of cAMP phosphodiesterase is depicted below:

Inferred Mechanisms of Action Based on the Structural Analog 5,7-Dimethoxyflavone

Due to the limited specific data on this compound, this section explores the well-documented biological activities of its close structural analog, 5,7-dimethoxyflavone. It is hypothesized that the diacetoxy groups of this compound may undergo hydrolysis in vivo, yielding 5,7-dihydroxy-8-methoxyflavone, which shares key structural motifs with 5,7-dimethoxyflavone. The following subsections detail the potential anti-inflammatory, neuroprotective, and anticancer mechanisms.

Anti-Inflammatory Activity

5,7-Dimethoxyflavone has demonstrated significant anti-inflammatory properties. Its proposed mechanism involves the modulation of key inflammatory pathways.

-

Experimental Workflow for Assessing Anti-Inflammatory Activity:

-

Quantitative Data on Anti-Inflammatory Effects of 5,7-Dimethoxyflavone:

| Parameter | Model | Effect of 5,7-Dimethoxyflavone | Reference |

| Inhibition of NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [Inferred from general flavonoid studies] |

| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Reduction in TNF-α and IL-6 | [Inferred from general flavonoid studies] |

| Paw Edema | Carrageenan-induced rat paw edema | Comparable effect to aspirin | [1] |

| Prostaglandin Biosynthesis | Rat pleurisy model | Marked inhibition | [1] |

Neuroprotective Effects

In silico and in vivo studies on 5,7-dimethoxyflavone suggest potential neuroprotective activities, which may be relevant to neurodegenerative diseases like Alzheimer's.

-

Proposed Neuroprotective Signaling Pathway:

-

Summary of In Vivo Neuroprotective Effects of 5,7-Dimethoxyflavone:

| Animal Model | Dosage | Outcome | Reference |

| LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; Increased BDNF levels | [Inferred from recent studies] |

| Upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C | [Inferred from recent studies] |

Anticancer Activity

5,7-Dimethoxyflavone has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, particularly in liver cancer.

-

Anticancer Mechanism of 5,7-Dimethoxyflavone in HepG2 Cells:

-

Quantitative Data on the Anticancer Effects of 5,7-Dimethoxyflavone:

| Cell Line | Parameter | Value | Reference |

| HepG2 (Liver Cancer) | IC50 | ~25 µM | [Inferred from published data] |

Experimental Protocols

This section provides an overview of the methodologies that would be employed to investigate the mechanisms of action of this compound, based on standard practices for similar compounds.

cAMP Phosphodiesterase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against cAMP phosphodiesterase.

-

Principle: The assay measures the amount of 5'-AMP produced from the hydrolysis of cAMP by PDE.

-

Procedure:

-

Prepare a reaction mixture containing a known amount of purified PDE enzyme, a buffer solution (e.g., Tris-HCl), MgCl2, and the substrate, [3H]-cAMP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding a stopping solution (e.g., containing a snake venom nucleotidase) to convert the [3H]-5'-AMP to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine using ion-exchange chromatography.

-

Quantify the amount of [3H]-adenosine using liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

-

Cell Viability and Apoptosis Assays (for Anticancer Activity)

-

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

MTT Assay for Cell Viability:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

This compound is a flavone with confirmed inhibitory activity against cAMP phosphodiesterase. While direct and extensive research on this specific compound is currently limited, the well-documented anti-inflammatory, neuroprotective, and anticancer properties of its close structural analog, 5,7-dimethoxyflavone, provide a strong rationale for further investigation.

Future research should focus on:

-

Determining the IC50 values of this compound and its potential metabolites against a panel of PDE isoforms to understand its selectivity.

-

Conducting in vitro and in vivo studies to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer activities.

-

Elucidating the specific signaling pathways modulated by this compound in various disease models.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

This technical guide provides a comprehensive overview based on the current scientific landscape and serves as a roadmap for future research into the promising therapeutic applications of this compound.

References

Chemical structure and properties of 5,7-Diacetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative found in plant species of the Scutellaria genus. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Properties

This compound, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid characterized by a C6-C3-C6 backbone.[1] The core structure consists of a chromen-4-one ring system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. The compound presents as a crystalline solid.[1] While a specific melting point has not been definitively reported in the available literature, its crystalline nature suggests a distinct melting temperature. Information on its solubility in various organic solvents is not extensively documented, which is a critical consideration for experimental design and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₇ | [1] |

| Molecular Weight | 368.34 g/mol | [1] |

| CAS Number | 23246-80-2 | [1] |

| Appearance | Crystalline Solid | [1] |

| XLogP3-AA | 2.7 | [1] |

| Topological Polar Surface Area | 88.1 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Spectral Data

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[2] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. By inhibiting the degradation of cAMP, this compound can potentiate the signaling pathways mediated by this crucial second messenger.

Inhibition of cAMP Phosphodiesterase

The specific isoform(s) of phosphodiesterase that this compound targets and its potency (e.g., IC₅₀ value) have not been reported in the reviewed literature. This information is critical for understanding its therapeutic potential and for designing further studies.

cAMP Signaling Pathway

The inhibition of cAMP phosphodiesterase by this compound leads to an accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of a multitude of substrate proteins, thereby modulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. A simplified diagram of this signaling pathway is presented below.

Caption: Simplified cAMP signaling pathway inhibited by this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not currently available in the public domain. The following sections outline general methodologies that can be adapted for these purposes based on standard practices for flavonoid chemistry and pharmacology.

Synthesis

A plausible synthetic route to this compound would likely start from the corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin). The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base such as pyridine or a milder catalyst like sodium acetate.

General Acetylation Protocol:

-

Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalyst).

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A generalized workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Isolation from Natural Sources

This compound is a natural product found in plants of the Scutellaria genus.[2] A general procedure for its isolation would involve the following steps:

-

Extraction: Dried and powdered plant material (e.g., leaves and stems of Scutellaria) is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the individual compounds.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Phosphodiesterase Inhibition Assay

To quantify the inhibitory activity of this compound against cAMP phosphodiesterase, a standard in vitro enzyme assay can be employed.

General Assay Protocol:

-

Recombinant human phosphodiesterase enzyme is incubated with the substrate, cAMP, in a suitable assay buffer.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The amount of cAMP remaining or the amount of product (AMP) formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

-

To determine the IC₅₀ value, the assay is performed with a range of concentrations of this compound. The concentration of the compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling pathway is beneficial. However, significant research is still required to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Determination of specific physical properties: A definitive melting point and solubility in a range of solvents are needed for practical laboratory use and formulation.

-

Comprehensive spectral analysis: Full characterization by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is essential for unambiguous identification.

-

Elucidation of the specific PDE isoform(s) inhibited and determination of IC₅₀ values: This is crucial for understanding its potency and selectivity.

-

In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases is a necessary next step in the drug development process.

This technical guide provides a foundation for further research into the chemical and biological properties of this compound. The information presented herein should aid researchers in designing and conducting experiments to further explore the therapeutic potential of this interesting natural product.

References

An In-depth Technical Guide to Methoxyflavones in Scutellaria Species

A Note on the Pivoted Focus: Initial research on 5,7-Diacetoxy-8-methoxyflavone in Scutellaria species yielded limited specific data. To provide a comprehensive and data-rich technical guide, the focus of this document has been broadened to include prominent and well-researched methoxyflavones found within the Scutellaria genus. This guide summarizes the current scientific understanding of these compounds for researchers, scientists, and drug development professionals.

Introduction to Methoxyflavones in Scutellaria

The genus Scutellaria, commonly known as skullcaps, is a rich source of various flavonoids, including a significant number of methoxyflavones. These compounds are characterized by the presence of one or more methoxy groups (-OCH₃) on the basic flavonoid skeleton. The position and number of these methoxy groups contribute to the diversity of their biological activities. This guide focuses on three well-characterized methoxyflavones found in Scutellaria species: Wogonin, Scutellarein, and Oroxylin A. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects.

Quantitative Data of Key Methoxyflavones in Scutellaria Species

The concentration of methoxyflavones can vary significantly between different Scutellaria species and even between different parts of the same plant. Environmental factors and cultivation conditions can also influence their content. The following table summarizes the quantitative data for Wogonin, Scutellarein, and Oroxylin A in various Scutellaria species as reported in the literature.

| Flavonoid | Scutellaria Species | Plant Part | Concentration | Reference |

| Wogonin | S. baicalensis | Root | 0.08 - 1.61 mg/mL (in commercial tinctures) | [1] |

| S. baicalensis | Root | Not specified, but a major flavonoid | [2] | |

| S. lateriflora | Aerial Parts | 0 - 0.16 mg/mL (in commercial tinctures) | [1] | |

| Scutellarein | S. baicalensis | Root | Quantified, but specific values not provided in abstract | [3] |

| S. lateriflora | Not specified | Present | [4] | |

| S. barbata | Not specified | Present | [4] | |

| Oroxylin A | S. baicalensis | Root | Quantified, but specific values not provided in abstract | [3] |

| S. lateriflora | Not specified | Present | [5] |

Experimental Protocols

Extraction and Isolation of Methoxyflavones from Scutellaria

A general workflow for the extraction and isolation of methoxyflavones from Scutellaria plant material is outlined below. The specific conditions may need to be optimized depending on the target compound and the plant matrix.

Diagram of a General Experimental Workflow for Flavonoid Isolation

Caption: General workflow for extraction and isolation of methoxyflavones.

Detailed Methodologies:

-

Plant Material Preparation: The plant material (e.g., roots of S. baicalensis) is dried, finely powdered, and passed through a sieve to ensure uniformity.

-

Extraction:

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency. A typical protocol involves suspending the powdered plant material in a solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:100 g/mL). The mixture is then subjected to ultrasonication for a defined period (e.g., 23 minutes) and temperature (e.g., 52°C)[6][7].

-

Reflux Extraction: A more traditional method where the plant material is boiled in a solvent (e.g., 70% ethanol) for a set duration (e.g., 2 hours).

-

-

Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography using stationary phases like silica gel or macroporous resins. A gradient elution with different solvent systems (e.g., chloroform-methanol) is used to separate the flavonoids.

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic or phosphoric acid to improve peak shape)[1][3][8].

-

Quantification of Methoxyflavones

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the standard method for the quantification of flavonoids.

HPLC Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically used[8].

-

Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water containing 0.1% phosphoric acid[8][9]. The gradient program is optimized to achieve good separation of the target analytes.

-

Detection: UV detection is often set at a wavelength of 280 nm, where many flavonoids exhibit strong absorbance[3][8][9].

-

Quantification: Quantification is performed by creating a calibration curve using certified reference standards of the target methoxyflavones. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration[3][9].

Biological Activities and Signaling Pathways

The methoxyflavones from Scutellaria exert their biological effects through various molecular mechanisms and by modulating key signaling pathways.

Wogonin

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a well-studied O-methylated flavone with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[2][10].

Signaling Pathways Modulated by Wogonin:

-

Apoptosis Induction in Cancer Cells: Wogonin has been shown to induce apoptosis in various cancer cell lines. One of the key pathways involved is the TRAIL (TNF-related apoptosis-inducing ligand)-driven apoptotic pathway [10].

-

Anti-inflammatory Effects: Wogonin exerts anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It can also modulate the p38 MAPK (mitogen-activated protein kinases) pathway [11].

-

Metabolic Regulation: Recent studies have shown that wogonin can induce the expression of Fibroblast Growth Factor 21 (FGF21) through the ATF4 (Activating Transcription Factor 4) signaling pathway in hepatocytes[12].

-

Inhibition of Cancer Cell Proliferation: Wogonin can inhibit the proliferation of pulmonary arterial smooth muscle cells by regulating the HIF-1 (hypoxia-inducible factor-1)/NOX4 (NADPH oxidase 4) pathway [13].

Caption: Scutellarein inhibits the NF-κB pathway by targeting Src kinase.

Oroxylin A

Oroxylin A (5,7-dihydroxy-6-methoxyflavone) is a flavone found in S. baicalensis and S. lateriflora that exhibits neuroprotective and anticancer activities.[5][14][15]

Signaling Pathways and Mechanisms of Oroxylin A:

-

Neuroprotection: Oroxylin A acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA-A receptor.[5] It has been shown to improve memory consolidation by increasing the levels of brain-derived neurotrophic factor (BDNF).[5]

-

Anticancer Effects: It can inactivate the NF-κB signaling pathway in breast cancer cells.[16] It also has the potential to regulate MAPK and Nrf2 pathways.[17]

Conclusion

The Scutellaria genus is a valuable source of diverse methoxyflavones with significant therapeutic potential. Wogonin, scutellarein, and oroxylin A are just a few examples of the bioactive compounds that have been identified and characterized from these plants. Their ability to modulate multiple signaling pathways underscores their importance as lead compounds for drug discovery and development. This guide provides a foundational understanding of the quantitative analysis, experimental protocols, and molecular mechanisms of these key methoxyflavones, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate their therapeutic potential and to develop standardized methods for their extraction and quantification.

References

- 1. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wogonin - Wikipedia [en.wikipedia.org]

- 3. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scutellarin - Wikipedia [en.wikipedia.org]

- 5. Oroxylin A - Wikipedia [en.wikipedia.org]

- 6. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iac.iacademic.info [iac.iacademic.info]

- 9. Comparative Study of the Flavonoid Content in <i>Radix Scutellaria</i> from Different Cultivation Areas in China - ProQuest [proquest.com]

- 10. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oroxylin A | 480-11-5 | FO63225 | Biosynth [biosynth.com]

- 15. Oroxylin A | C16H12O5 | CID 5320315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

Pharmacological Potential of 5,7-Diacetoxy-8-methoxyflavone: A Technical Guide

To the Researcher: Information regarding the specific pharmacological activities of 5,7-Diacetoxy-8-methoxyflavone is currently limited in publicly available scientific literature. It is identified as a natural product, potentially derived from plants of the Scutellaria genus, and is recognized as an inhibitor of cAMP phosphodiesterase. However, detailed quantitative data on its bioactivity and comprehensive experimental protocols are not extensively documented.

This guide will therefore focus on the pharmacological potential of its parent compound, wogonin (5,7-dihydroxy-8-methoxyflavone) . Wogonin is a well-researched flavonoid with a broad spectrum of biological activities, and its study provides a strong foundational understanding of the potential therapeutic applications of its derivatives, including this compound. It is plausible that the diacetylated form may act as a prodrug to wogonin, potentially influencing its pharmacokinetic profile.

Overview of Wogonin's Pharmacological Activities

Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential in preclinical studies across several therapeutic areas. Its primary pharmacological activities include anticancer, anti-inflammatory, and neuroprotective effects.[1][2] These effects are attributed to its ability to modulate multiple cellular signaling pathways.

Anticancer Potential of Wogonin

Wogonin exhibits potent anticancer activity against a wide range of human cancers, including but not limited to, gastric, breast, and lung cancer, as well as glioblastoma.[3][4] Its mechanisms of action are multifaceted, targeting key processes in cancer progression such as cell proliferation, apoptosis, and metastasis.[3][5]

Signaling Pathways in Anticancer Activity

Wogonin's anticancer effects are mediated through the modulation of several critical signaling pathways. These include the induction of apoptosis through p53-dependent and independent mechanisms, regulation of the PI3K/Akt and STAT3 pathways, and inhibition of cell cycle progression.[1][3][6]

References

- 1. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wogonin a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities [aps.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Bioavailability Challenge of 5,7-Diacetoxy-8-methoxyflavone and its Active Aglycone, Wogonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of the synthetic prodrug 5,7-diacetoxy-8-methoxyflavone and its pharmacologically active aglycone, 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin. Due to a lack of direct pharmacokinetic data for the diacetylated form, this document focuses on the extensively studied bioavailability of wogonin, the primary active metabolite. The conversion of this compound to wogonin is presumed to be a rapid in vivo process, a common characteristic of acetylated flavonoid prodrugs designed to enhance stability and initial absorption.

Executive Summary

Wogonin, a natural O-methylated flavone found in plants such as Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] However, its therapeutic potential is significantly hampered by poor oral bioavailability.[1][2][3] This guide synthesizes the current understanding of wogonin's pharmacokinetic profile, explores the factors limiting its systemic availability, and details the experimental methodologies used to assess its absorption and metabolism. Furthermore, it visualizes key signaling pathways modulated by wogonin, providing a deeper context for its biological effects.

Quantitative Bioavailability Data

The oral bioavailability of wogonin is consistently reported to be low across different animal models. This is primarily attributed to its poor water solubility and extensive first-pass metabolism, particularly glucuronidation.[2] The following tables summarize key pharmacokinetic parameters from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Rats

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| 100 | 300 | 0.47 | - | 1.10 | [1] |

| 40 (in combination with docetaxel) | 76.8 | 0.58 | - | - | [3] |

| 5 components mixture | 193.3 (µg/L) | 5.28 | - | - | [3] |

| 4.5 g/kg (S. baicalensis extract) | 79.8 | 0.25 | - | - | [3] |

Table 2: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Beagles

| Formulation | Cmax (µg/L) | Tmax (h) | AUC₀₋t (µg·h/L) | Absolute Bioavailability (%) | Reference |

| Crude Material | 2.5 ± 1.1 | 0.7 ± 0.3 | 7.1 ± 2.0 | 0.59 ± 0.35 | [2][4] |

| Solid Dispersion | 7.9 ± 3.3 | 0.3 ± 0.2 | 21.0 ± 3.2 | ~4 (relative bioavailability increased by ~680%) | [2] |

| Arginine Solution | - | - | - | 3.65 ± 2.60 | [2][4] |

Table 3: Pharmacokinetic Parameters of Wogonin Following Intravenous (i.v.) Administration

| Animal Model | Dosage (mg/kg) | Elimination Half-life (min) | AUC₀₋∞ (mg/L·min) | Reference |

| Rats | 10 | ~14 | 112.13 | [1] |

| Rats | 20 | ~14 | - | [1] |

| Rats | 40 | ~14 | 758.19 | [1] |

| Beagles | - | - | 629.7 ± 111.8 (µg·h/L) | [2][4] |

Experimental Protocols

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of wogonin in animal models.

Typical Protocol:

-

Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[1][3][4] Animals are acclimatized under controlled conditions (temperature, humidity, light/dark cycle) with free access to a standard diet and water.[1] A fasting period of 12 hours is typically implemented before drug administration.[1]

-

Drug Administration:

-

Oral (Intragastric): Wogonin, either as a crude powder, a specific formulation (e.g., solid dispersion), or as part of a plant extract, is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via gavage.[1][3]

-

Intravenous: Wogonin is dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and administered as a bolus injection into a tail vein (rats) or a cephalic vein (beagles).[1][2]

-

-

Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of wogonin are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This involves protein precipitation, extraction of the analyte, and chromatographic separation followed by mass spectrometric detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

General Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][6]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[5]

-

Transport Studies:

-

The test compound (e.g., wogonin) is added to the apical (A) side of the monolayer to assess apical-to-basolateral (A-to-B) transport (absorptive direction).

-

Simultaneously or in a separate experiment, the compound is added to the basolateral (B) side to assess basolateral-to-apical (B-to-A) transport (efflux direction).

-

-

Sample Collection and Analysis: Samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) at specific time points. The concentration of the compound is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Signaling Pathways and Experimental Workflows

Wogonin's Impact on Cancer Signaling Pathways

Wogonin exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8][9]

Caption: Wogonin's inhibitory effects on key oncogenic signaling pathways.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caco-2 Permeability Assay Workflow

This diagram outlines the steps involved in performing a Caco-2 cell permeability assay.

Caption: Workflow for assessing intestinal permeability using Caco-2 cells.

Conclusion

The available data unequivocally demonstrate that wogonin, the active aglycone of this compound, exhibits poor oral bioavailability. This is a critical consideration for its development as a therapeutic agent. Strategies to overcome this limitation, such as the use of solid dispersions, have shown promise in preclinical models by improving solubility and subsequent absorption.[2] Further research into novel formulation technologies and a deeper understanding of its metabolic pathways are essential to unlock the full therapeutic potential of this promising natural compound. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers in this field.

References

- 1. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review | Cellular and Molecular Biology [cellmolbiol.org]

- 8. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5,7-Diacetoxy-8-methoxyflavone: Exploring Its Potential Through a Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxy-8-methoxyflavone is a flavonoid that has been identified in plants of the Scutellaria genus.[1][2] Flavonoids from Scutellaria species, such as baicalein and wogonin, are well-documented for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive review of the available literature on this compound, and in light of the limited specific research on this compound, an in-depth analysis of its close structural analogs, wogonin (5,7-dihydroxy-8-methoxyflavone) and baicalein, is included to infer its potential biological activities and guide future research. The primary reported biological activity for this compound is the inhibition of cAMP phosphodiesterase.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23246-80-2 | [14] |

| Molecular Formula | C20H16O7 | [14] |

| Molecular Weight | 368.33 g/mol | [14] |

| Appearance | Crystalline solid | [14] |

| Synonyms | 5,7-Bis(acetyloxy)-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate, 5,7-Dihydroxy-8-methoxyflavone diacetate | [14] |

Biological Activities and Therapeutic Potential

While specific data for this compound is sparse, its structural relationship to wogonin (the di-deacetylated form) suggests that it may serve as a prodrug, potentially being hydrolyzed in vivo to wogonin. Therefore, the extensive biological activities of wogonin and the closely related baicalein are highly relevant.

Inhibition of cAMP Phosphodiesterase

The only directly reported biological activity of this compound is its ability to inhibit cAMP phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. Inhibition of this enzyme leads to an increase in intracellular cAMP levels, which can modulate various physiological processes.

Potential Anticancer Activity (inferred from Analogs)

Wogonin and baicalein have demonstrated significant anticancer properties across a range of cancer cell lines. The table below summarizes some of the reported IC50 values.

| Compound | Cancer Cell Line | IC50 Value | Reference(s) |

| Wogonin | Human gastric cancer (SGC-7901) | Not specified, but effective at 60 mg/kg/day in xenograft model | [12] |

| Lung cancer (A549 and H460) | Apoptosis induced at 50 µM | [11] | |

| HT-29 colorectal cancer | Dose-dependent decrease in Bcl-2 | [4] | |

| Baicalein | HT29 colorectal cancer | 49.77 µM (24h), 34.35 µM (48h), 16.91 µmol/l (72h) | [15] |

| DLD1 colorectal cancer | 60.49 µM (24h), 34.70 µM (48h), 18.75 µmol/l (72h) | [15] | |

| CCRF-CEM leukemia | 10.6 µg/mL | [10] | |

| RPMI 8226 multiple myeloma | 168.5 µM | [10] | |

| CA46 Burkitt lymphoma | 10 µM | [10] |

Potential Anti-inflammatory Activity (inferred from Analogs)

Both wogonin and baicalein are potent anti-inflammatory agents. Their mechanisms of action involve the modulation of key inflammatory pathways.

| Compound | Reported Anti-inflammatory Effects | Reference(s) |

| Wogonin | Reduced expression of COX-2 and PGE2. Inhibition of IL-1β, IL-6, and iNOS. | [11] |

| Baicalein | Inhibition of pro-inflammatory mediators with IC50 values for IL-6 (591.3 µM) and TNF-α (450 µM) in LPS-stimulated macrophages. | [16] |

Experimental Protocols

Due to the lack of specific published experimental details for this compound, a general protocol for a cAMP phosphodiesterase activity assay is provided below. This protocol is based on standard methods used for evaluating PDE inhibitors.

cAMP Phosphodiesterase Activity Assay (General Protocol)

This assay measures the hydrolysis of radiolabeled cAMP by phosphodiesterase.

Materials:

-

3H-cAMP

-

Phosphodiesterase enzyme preparation

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Positive control inhibitor (e.g., IBMX)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, phosphodiesterase enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding 3H-cAMP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by heat inactivation.

-

Add snake venom to the reaction mixture and incubate to convert the resulting 3H-5'-AMP to 3H-adenosine.

-

Separate the unreacted 3H-cAMP from the 3H-adenosine product using an anion-exchange resin slurry. 3H-cAMP binds to the resin, while 3H-adenosine remains in the supernatant.

-

Centrifuge the mixture and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the cAMP signaling pathway, which is relevant to the known activity of this compound, and a general workflow for natural product screening.

Caption: cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

Caption: A generalized workflow for the discovery and development of bioactive natural products.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit not quantitatively characterized, inhibitory effect on cAMP phosphodiesterase. The extensive body of research on its structural analogs, wogonin and baicalein, strongly suggests that this compound may possess a broad spectrum of valuable biological activities, including anticancer and anti-inflammatory properties. Future research should focus on:

-

Quantitative analysis of cAMP phosphodiesterase inhibition: Determining the IC50 value of this compound against various PDE isoforms is crucial.

-

In vitro and in vivo studies: A comprehensive evaluation of its anticancer, anti-inflammatory, and other potential biological activities is warranted.

-

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its potential hydrolysis to wogonin, is essential for any drug development efforts.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this promising flavonoid from the Scutellaria genus. The wealth of information on its analogs provides a strong rationale for further investigation into the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures [mdpi.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5,7-Diacetoxy-8-methoxyflavone from its Dihydroxy Form: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,7-diacetoxy-8-methoxyflavone from its precursor, 5,7-dihydroxy-8-methoxyflavone, through an acetylation reaction. Acetylation is a common chemical modification employed in drug development to enhance the bioavailability and efficacy of flavonoid compounds. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological activities. The biological efficacy of flavonoids can often be enhanced through structural modifications. Acetylation, the introduction of an acetyl group, is a key strategy to increase the lipophilicity of flavonoids, potentially improving their absorption and cellular uptake. This application note details a standard laboratory procedure for the acetylation of 5,7-dihydroxy-8-methoxyflavone using acetic anhydride and pyridine.

Reaction Scheme

The acetylation of 5,7-dihydroxy-8-methoxyflavone proceeds via the esterification of the hydroxyl groups at positions 5 and 7 with acetic anhydride, catalyzed by pyridine, to yield this compound.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 5,7-Dihydroxy-8-methoxyflavone | ≥98% purity |

| Acetic Anhydride | Reagent grade, ≥98% |

| Pyridine | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | ACS grade |

| Ethyl Acetate (EtOAc) | ACS grade |

| Hexane | ACS grade |

| Hydrochloric Acid (HCl) | 1 M solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography setup | Silica gel (230-400 mesh) |

| NMR Spectrometer | 300 MHz or higher |

| Mass Spectrometer | ESI or other appropriate ionization source |

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in anhydrous pyridine (10-20 mL per mmol of substrate).

-

Addition of Reagent: To the stirred solution, add acetic anhydride (4.0-5.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is complete when the starting material is no longer visible on the TLC plate.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 5,7-Dihydroxy-8-methoxyflavone | C₁₆H₁₂O₅ | 284.26 | 1.0 | - | - | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.0 - 5.0 | - | - | - |

| This compound | C₂₀H₁₆O₇ | 368.34 | - | (Calculated) | (To be measured) | (To be calculated) |

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two acetyl groups in the region of δ 2.3-2.5 ppm. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and the methoxy group protons as a singlet around δ 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should show signals for the carbonyl carbons of the acetyl groups around δ 168-170 ppm and the methyl carbons of the acetyl groups around δ 20-22 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 368.34).

Experimental Workflow

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The successful acetylation of the dihydroxy precursor can be readily achieved and the final product can be purified to a high degree. This synthetic route is valuable for researchers in medicinal chemistry and drug development who are exploring the therapeutic potential of modified flavonoids.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Pyridine is flammable and toxic. Avoid inhalation and contact with skin.

-

Handle all organic solvents with caution in a well-ventilated area.

Application Notes and Protocols for the HPLC Analysis of 5,7-Diacetoxy-8-methoxyflavone

These application notes provide a comprehensive guide for the quantitative analysis of 5,7-Diacetoxy-8-methoxyflavone using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a natural product found in plants of the Scutellaria genus and possesses inhibitory activity against cAMP phosphodiesterase[1]. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of flavonoids and related compounds from complex mixtures[2]. This document details a recommended HPLC method, sample preparation, and method validation parameters based on established analytical practices for similar methoxyflavones.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization. These conditions are adapted from established methods for the analysis of other methoxyflavones[3][4].

Table 1: Recommended HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Gradient elution with Methanol (A) and 0.1% Acetic Acid in Water (B)[3] |

| Gradient Program | 5% to 100% A over 30 minutes, hold at 100% A for 10 minutes, return to initial conditions and equilibrate for 10 minutes[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 35-40 °C[3] |

| Detection Wavelength | 254 nm[3] |

| Injection Volume | 10 µL |

2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For the analysis of this compound in plant material or other matrices, a suitable extraction method should be employed. A general procedure involves:

-

Homogenizing the sample material.

-

Extracting the compound with a suitable solvent such as methanol or ethanol, potentially using techniques like sonication or maceration[4].

-

Filtering the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

Method Validation

Table 2: Representative HPLC Method Validation Parameters for Flavonoid Analysis

| Parameter | Typical Range/Value | Description |

| Linearity (r²) | > 0.999[3] | The correlation coefficient of the calibration curve over a defined concentration range. |

| Limit of Detection (LOD) | ~0.001 mg/mL[3] | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.003 mg/mL[3] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 95-105% | The closeness of the measured value to the true value, often assessed by spike/recovery experiments. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Robustness | Consistent results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition)[3]. |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the HPLC analysis and a representative signaling pathway where a flavone might be involved.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Inhibition of the cAMP signaling pathway by this compound.

Conclusion

The HPLC method described in these application notes provides a robust starting point for the quantitative analysis of this compound. The successful implementation of this method will require proper method validation to ensure accurate and reliable results. The provided workflow and diagrams offer a clear overview of the analytical process and the compound's potential biological context, aiding researchers in their studies of this and other related methoxyflavones.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 5,7-Diacetoxy-8-methoxyflavone Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to characterize the biological activity of 5,7-Diacetoxy-8-methoxyflavone. This document outlines detailed protocols for assessing cytotoxicity, apoptosis-inducing potential, and anti-inflammatory effects, along with methods to investigate the underlying molecular mechanisms involving key signaling pathways.

Introduction

This compound is a natural flavonoid found in plants of the Scutellaria genus and has been identified as an inhibitor of cAMP phosphodiesterase[1][2]. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The following protocols are designed to enable researchers to systematically evaluate the therapeutic potential of this compound in various cell-based models.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which is indicative of cell viability[3][4].

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., cancer cell lines like HeLa, or macrophage cell lines like RAW 264.7).

Materials:

-

This compound (stock solution in DMSO)

-

Selected adherent cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT stock solution to each well[3].

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[4].

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | 75.2 |

| 48 | 48.5 | |

| 72 | 32.1 | |

| RAW 264.7 | 24 | >100 |

| 48 | 85.6 | |

| 72 | 65.3 | |

| Table 1: Hypothetical IC50 values for this compound in different cell lines. |

Evaluation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V-FITC and Propidium Iodide (PI) staining is a standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[6][7].

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cells treated with this compound at concentrations around the IC50 value

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL[6].

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[6].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

Data Presentation: Apoptosis Induction by this compound

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| Vehicle | 0 (0.1% DMSO) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |

| Compound | 25 | 70.3 ± 4.1 | 15.2 ± 2.2 | 14.5 ± 2.5 |

| 50 | 45.6 ± 3.8 | 30.1 ± 3.1 | 24.3 ± 2.9 | |

| 100 | 15.2 ± 2.9 | 45.8 ± 4.5 | 39.0 ± 4.1 | |

| Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells after 24h treatment. |

Experimental Workflow: Apoptosis Assay

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production via Griess Assay

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages[9][10][11].

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

LPS (Lipopolysaccharide) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plate and microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, collect 50 µL of the supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Alternatively, mix equal volumes of Part A and B immediately before use and add 100 µL of the combined reagent to 100 µL of supernatant[10].

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm[12].

-

Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol: Pro-inflammatory Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant[13][14][15].

Materials:

-

ELISA kits for TNF-α and IL-6

-

Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in the Griess assay)

-

Wash Buffer

-

Substrate and Stop Solution (provided in the kit)

-

Microplate reader

Procedure:

-

Follow the manufacturer's protocol provided with the specific ELISA kit[16].

-

Coating: Typically, a 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2-2.5 hours at room temperature.

-

Washing: Wash the wells multiple times with Wash Buffer.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add Streptavidin-HRP and incubate for 45 minutes.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add TMB substrate and incubate in the dark for 30 minutes, or until color develops.

-

Stop Reaction: Add the Stop Solution.

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation: Anti-inflammatory Effects of this compound

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control | 0 | 5.2 ± 1.1 | < 10 | < 5 |

| LPS (1 µg/mL) | 0 | 100 | 2540 ± 150 | 1850 ± 120 |

| LPS + Compound | 10 | 85.3 ± 5.6 | 2130 ± 110 | 1620 ± 95 |

| 25 | 55.1 ± 4.2 | 1450 ± 98 | 980 ± 75 | |

| 50 | 28.7 ± 3.5 | 720 ± 65 | 450 ± 50 | |

| Table 3: Hypothetical inhibition of inflammatory mediators in LPS-stimulated RAW 264.7 cells. |

Investigation of Signaling Pathways

To elucidate the mechanism behind the observed anti-inflammatory or apoptotic effects, it is essential to investigate key intracellular signaling pathways. Western blotting can be used to measure the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.

Protocol: Western Blotting for NF-κB and MAPK Pathways

Materials:

-

Cells treated with this compound ± LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)[17]

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the TBST wash.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all to the loading control.

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. kumc.edu [kumc.edu]

- 9. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. raybiotech.com [raybiotech.com]

- 17. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

In Vivo Experimental Models for Methoxyflavones: Application Notes and Protocols

Disclaimer: Direct in vivo experimental data for 5,7-Diacetoxy-8-methoxyflavone is limited in the currently available scientific literature. This document provides detailed application notes and protocols for a closely related and well-studied methoxyflavone, 5,7-dimethoxyflavone (DMF) , as a representative model for in vivo studies. The methodologies described herein can serve as a foundational framework for designing and conducting in vivo experiments for this compound, with appropriate modifications.

Introduction to this compound

This compound is a naturally occurring flavonoid that has been identified in plants of the Scutellaria genus. Preliminary research suggests that this compound exhibits inhibitory activity against cAMP phosphodiesterase, indicating its potential for therapeutic applications.[1] However, comprehensive in vivo studies to elucidate its pharmacokinetic profile, efficacy, and mechanism of action are not yet available.

Representative Model: 5,7-Dimethoxyflavone (DMF)

Due to the extensive in vivo research on 5,7-dimethoxyflavone (DMF), it serves as an excellent surrogate model for studying the bioactivities of related methoxyflavones. DMF has demonstrated a range of pharmacological effects in various animal models.[2][3]

Application Notes for 5,7-Dimethoxyflavone (DMF)

-